molecular formula C6H3Cl3N2O2 B8645112 2,3,4-Trichloro-6-nitroaniline CAS No. 172215-92-8

2,3,4-Trichloro-6-nitroaniline

Cat. No. B8645112
Key on ui cas rn: 172215-92-8
M. Wt: 241.5 g/mol
InChI Key: CCFLXWNBCHDBHK-UHFFFAOYSA-N
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Patent
US06204249B1

Procedure details

4,5-Dichloro-2-nitroaniline (15.2 g, 73.2 mmol), N-chlorosuccinimide (12.2 g, 91.6 mmol) and N,N-dimethylformamide (150 mL) were combined and the resulting orange solution was heated to 100° C. for 1 h. The solution was allowed to cool to room temperature and was poured into a flask containing ice water (1.2 L). The yellow solid was collected and was dissolved in dichloromethane (1.5 L), resulting in two-phases. The organic layer was collected and was dried over magnesium sulfate, filtered and the solvents were removed under reduced pressure by rotary evaporation to leave 17.6 g (98%) of a yellow solid. MS (Cl): m/z 239.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[Cl:13]N1C(=O)CCC1=O>CN(C)C=O>[Cl:13][C:7]1[C:8]([Cl:9])=[C:2]([Cl:1])[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5]=1[NH2:6]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1Cl)[N+](=O)[O-]
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
ice water
Quantity
1.2 L
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
was poured into a flask
CUSTOM
Type
CUSTOM
Details
The yellow solid was collected
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dichloromethane (1.5 L)
CUSTOM
Type
CUSTOM
Details
resulting in two-phases
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C(=CC(=C1Cl)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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